molecular formula C20H20Br2O3 B3059970 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) CAS No. 157891-77-5

1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one)

Cat. No. B3059970
CAS RN: 157891-77-5
M. Wt: 468.2 g/mol
InChI Key: NLQYLAGTRCDBEY-UHFFFAOYSA-N
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Description

“1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one)” is a chemical compound with the molecular formula C20H20Br2O3 . It has a molecular weight of 468.19 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H20Br2O3/c1-19(2,21)17(23)13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)18(24)20(3,4)22/h5-12H,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure. Further structural analysis would require more specialized tools such as molecular modeling software.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Crystal Structure and Coordination Chemistry

The molecular structural unit of this compound consists of one Zn(II) cation, one 1,1’-(oxybis(4,1-phenylene)bis(1H-imidazole) ligand, one 1,3-benzenecarboxylate anion, and two isolated water molecules. The Zn(II) cation is coordinated by two N atoms from different neutral N-based ligands and three O atoms from two distinct ligands. This crystal structure provides insights into coordination chemistry and potential applications in materials science and catalysis .

Bis-Carbazones and Square-Planar Complexes

Bis-carbazones, formed by connecting carbazone moieties via a ring or C–C bond, exhibit four coordinated sites. These tetradentate ligands can entrap metal ions to form square-planar complexes. The compound’s structure suggests its potential use in designing coordination complexes for various applications, including catalysis and molecular recognition .

Fluorinated Derivatives

The synthesis of fluorinated derivatives, such as 4,4’-(((perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine) , involves nucleophilic aromatic substitution. These compounds may find applications in materials science, organic electronics, and supramolecular chemistry .

Schiff Base Ligands

The educt 1,1’-((1E,1’E)-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) is synthesized via a Schiff base condensation reaction. Schiff base ligands play a crucial role in coordination chemistry, bioinorganic chemistry, and catalysis. Further exploration of this compound’s properties could lead to novel applications .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 and H314 . This indicates that the compound may be harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-1-[4-[4-(2-bromo-2-methylpropanoyl)phenoxy]phenyl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Br2O3/c1-19(2,21)17(23)13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)18(24)20(3,4)22/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQYLAGTRCDBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)(C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566452
Record name 1,1'-[Oxydi(4,1-phenylene)]bis(2-bromo-2-methylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one)

CAS RN

157891-77-5
Record name 1,1'-[Oxydi(4,1-phenylene)]bis(2-bromo-2-methylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5 g (29.37 mmols) of diphenylether and 15.23 g (64.61 mmols) of alpha-bromoisobutrylbromide (purity 97.5% by weight) in 50 ml of dichloromethane in about 30′ 8.61 g (64.61 mmols) of aluminum trichloride were added, maintaining the temperature between 0° and 5° C. After 1.5 h the reaction mixture was poured in a mixture of 200 ml of water and ice and 4 ml of 37% HCl. The organic phase was separated and washed with brine, dried on sodium sulphate, and filtered, A sample obtained after evaporation of the solvent was analysed.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.23 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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